Methyl 2-chloro-4-methylbenzoate
Overview
Description
Methyl 2-chloro-4-methylbenzoate is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
Some general properties have been reported . The compound has a high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a LogP value of 2.43500, indicating its lipophilicity . These properties can impact the bioavailability of the compound in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is reported to be 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-methylbenzoic acid and methanol in the presence of a strong base or acid.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 2-chloro-4-methylbenzoic acid and methanol.
Oxidation: 2-chloro-4-methylbenzoic acid
Scientific Research Applications
Methyl 2-chloro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, fragrances, and polymers .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzoate
- Methyl 4-chlorobenzoate
- Methyl 2,4-dichlorobenzoate
Comparison
Methyl 2-chloro-4-methylbenzoate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to methyl 2-chlorobenzoate and methyl 4-chlorobenzoate, the additional methyl group in this compound can affect its steric and electronic properties, leading to differences in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFAIKANVMKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621589 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195318-63-9 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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